N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Description
N-(6-Chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a benzothiazole-derived compound characterized by a 6-chloro-substituted benzo[d]thiazole core linked to a 4-methylbenzamide moiety and a pyridin-2-ylmethyl group. Its molecular structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, along with a pyridine heterocycle, which may enhance interactions with biological targets.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)20(26)25(13-17-4-2-3-11-23-17)21-24-18-10-9-16(22)12-19(18)27-21/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILBEIAMZKFJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a chlorinated benzene derivative under acidic conditions.
Coupling with Pyridine: The benzothiazole derivative is then coupled with a pyridine moiety through a nucleophilic substitution reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Reaction Types and Mechanisms
This compound participates in diverse chemical reactions due to its complex heterocyclic structure and functional groups. Key reaction types include:
Oxidation Reactions
Reagents like potassium permanganate (KMnO₄) in acidic or basic conditions can oxidize sulfur-containing moieties (e.g., thiazole rings) or sensitive carbonyl groups. Potential products include sulfoxides or sulfones, though specific outcomes depend on reaction conditions.
Reduction Reactions
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may reduce carbonyl groups (e.g., amide bonds) to alcohols, altering the compound’s reactivity and stability. This is critical for modifying its biological activity.
Nucleophilic Substitution
The presence of reactive sites like the chlorine atom on the benzothiazole ring enables substitution reactions. For example, sodium hydride (NaH) in polar aprotic solvents (e.g., DMF) facilitates displacement of halogens, forming new derivatives.
Alkylation/Functional Group Coupling
The compound’s amide backbone and pyridin-2-ylmethyl moiety may undergo alkylation or coupling reactions. These processes are often catalyzed under basic conditions or using transition metal catalysts to optimize regioselectivity.
Reagents and Reaction Conditions
| Reaction Type | Common Reagents | Conditions | Key Products |
|---|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | Acidic/basic aqueous solutions | Sulfoxides, sulfones |
| Reduction | LiAlH₄, NaBH₄ | Dry ether, inert atmosphere | Alcohols (e.g., amine derivatives) |
| Nucleophilic Substitution | NaH, t-BuOK | Polar aprotic solvents (DMF, THF) | Substituted benzothiazoles |
| Alkylation/Coupling | Pyridin-2-ylmethyl halides | Basic conditions (e.g., K₂CO₃) | Extended alkyl derivatives |
Stability and Reactivity
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Functional Group Influence : The chlorine atom on the benzothiazole ring enhances reactivity toward nucleophilic attack, while the amide group stabilizes the molecule under standard conditions.
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Environmental Sensitivity : The compound exhibits moderate stability but may degrade under extreme pH or oxidizing agents (e.g., strong acids/bases).
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Solubility : Polar functional groups (e.g., amide, pyridine) influence solubility in organic solvents like dichloromethane or ethanol .
Research Findings and Trends
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Biological Activity : Structural analogs of this compound demonstrate anticancer potential, likely mediated by interactions with cellular targets (e.g., tyrosine kinases).
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Synthetic Optimization : Continuous flow reactors and green chemistry principles are increasingly used to improve yields and reduce environmental impact.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have identified thiazole derivatives, including N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide, as promising candidates in cancer treatment. Thiazole compounds have shown efficacy against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). Specifically, thiazole-pyridine hybrids demonstrate improved anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
2. Anticonvulsant Properties
Thiazole-based compounds are being explored for their anticonvulsant properties. Research indicates that certain thiazole derivatives exhibit significant protective effects in seizure models, suggesting their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) studies indicate that modifications at specific positions enhance anticonvulsant activity.
3. Antidiabetic Effects
A series of benzothiazole derivatives have been synthesized and tested for hypoglycemic activity. The compound this compound has been evaluated for its potential to lower blood glucose levels in diabetic models, indicating its usefulness in managing diabetes .
Case Studies
1. Anticancer Efficacy Study
In a study assessing the anticancer effects of thiazole derivatives, this compound was tested against several cancer cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations lower than those required for standard chemotherapeutics .
2. Anticonvulsant Activity Evaluation
Another study evaluated the anticonvulsant properties of a series of thiazole derivatives, including the compound . It was found to provide substantial protection against seizures induced by pentylenetetrazol (PTZ), demonstrating its potential as an anticonvulsant agent .
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Structural Features
The compound’s uniqueness lies in its substitution pattern and hybrid architecture. Key comparisons include:
Structural Insights :
- Chloro vs. Amino Substitution: The 6-Cl group in the target compound (electron-withdrawing) contrasts with the 6-NH₂ group in ABTA (electron-donating), which may alter binding affinity and metabolic stability .
- Hybrid Scaffolds : Compared to Z11’s dioxopyrrolidine, the target’s methylbenzamide-pyridine system offers a balance of lipophilicity and polarity, critical for membrane permeability .
Physicochemical Properties
Data from analogs suggest trends in solubility, melting points, and spectral profiles:
Key Observations :
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanism of action, pharmacological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 393.9 g/mol
- CAS Number : 941878-41-7
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the arachidonic acid pathway. This inhibition leads to a decrease in the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics such as ampicillin .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, it has been shown to selectively inhibit the activity of certain kinases associated with cancer progression, which could lead to its use as a potential therapeutic agent in oncology .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound is primarily attributed to its ability to modulate COX enzyme activity. Studies have shown that it can significantly reduce inflammation markers in animal models, suggesting its potential for treating inflammatory diseases such as arthritis and other chronic conditions.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound possesses favorable bioavailability characteristics. The compound demonstrates adequate absorption and distribution in biological systems, which is essential for its therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a recent study, this compound was tested on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics. This suggests a promising avenue for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
